A Technical Guide to Piperaquine-D6: Chemical Structure, Properties, and Analytical Applications
A Technical Guide to Piperaquine-D6: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Piperaquine-D6, a deuterated isotopologue of the antimalarial drug piperaquine. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols for its use in quantitative analysis are provided, alongside a proposed synthetic route.
Chemical Structure and Identification
Piperaquine-D6 is a stable isotope-labeled version of piperaquine, where six hydrogen atoms on the central propane linker have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of piperaquine in biological matrices.
Chemical Structure:
Figure 1: Chemical structures of piperaquine (left) and piperaquine-D6 (right).
IUPAC Name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline[1]
Table 1: Chemical Identifiers for Piperaquine-D6
| Identifier | Value |
| CAS Number | 1261394-71-1[1] |
| PubChem CID | 49849841[1] |
| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆[2] |
| InChI | InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2[1] |
| InChIKey | UCRHFBCYFMIWHC-QLFBILJTSA-N[1] |
| Canonical SMILES | C1CN(CCN1C2=C3C=C(C=CC3=NC=C2)Cl)C(C(CN4CCN(CC4)C5=C6C=C(C=CC6=NC=C5)Cl)D)D |
Physicochemical Properties
The physicochemical properties of Piperaquine-D6 are very similar to those of its non-deuterated counterpart, piperaquine. The primary difference is the increased molecular weight due to the presence of deuterium atoms.
Table 2: Physicochemical Properties of Piperaquine and Piperaquine-D6
| Property | Piperaquine | Piperaquine-D6 |
| Molecular Weight | 535.51 g/mol [2] | 541.55 g/mol [2] |
| Monoisotopic Mass | 534.2065504 Da[3] | 540.2442109 Da[1] |
| Melting Point | 198-200°C (phosphate salt) | Not available |
| pKa (predicted) | 8.6, 6.5 (basic) | Not available |
| LogP (predicted) | 5.6[1][3] | 5.6[1][3] |
| Solubility | Slightly soluble in water at neutral pH; soluble in acidic solutions[4] | Expected to be similar to piperaquine |
Mechanism of Action
The antimalarial activity of piperaquine is attributed to its ability to interfere with the detoxification of heme in the digestive vacuole of the Plasmodium parasite.
Caption: Proposed mechanism of action of piperaquine.
Experimental Protocols
Synthesis of Piperaquine-D6
Proposed Synthetic Scheme:
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Preparation of 1,3-dibromo-1,1,2,2,3,3-hexadeuteropropane: This deuterated alkylating agent can be synthesized from a suitable deuterated precursor, such as deuterated malonic acid, through reduction and subsequent bromination.
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Alkylation of Piperazine: 1-(7-chloroquinolin-4-yl)piperazine is reacted with 1,3-dibromo-1,1,2,2,3,3-hexadeuteropropane in a suitable solvent (e.g., ethanol) and in the presence of a base (e.g., sodium bicarbonate) to yield Piperaquine-D6.
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Purification: The crude product is purified by column chromatography or recrystallization to obtain Piperaquine-D6 of high purity.
Note: The synthesis of deuterated compounds requires specialized techniques and reagents and should be performed by experienced chemists in a suitable laboratory setting.
Quantification of Piperaquine in Human Plasma using UPLC-MS/MS
Piperaquine-D6 is primarily used as an internal standard for the accurate quantification of piperaquine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents:
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Piperaquine reference standard
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Piperaquine-D6 internal standard
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Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
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Ultrapure water
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Human plasma (blank)
Instrumentation:
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Ultra-high performance liquid chromatography (UPLC) system
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Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of piperaquine in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).
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Prepare a 1 mg/mL stock solution of Piperaquine-D6 in the same solvent.
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Preparation of Calibration Standards and Quality Control (QC) Samples:
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Serially dilute the piperaquine stock solution with blank human plasma to prepare calibration standards at appropriate concentrations (e.g., 1 to 1000 ng/mL).
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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Sample Preparation:
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To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of a protein precipitation solution (e.g., ACN containing the Piperaquine-D6 internal standard at a fixed concentration).
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Vortex mix for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Transfer the supernatant to a clean tube or 96-well plate for analysis.
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UPLC-MS/MS Analysis:
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UPLC Conditions:
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Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient elution program to achieve separation of piperaquine from endogenous plasma components.
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Flow rate: e.g., 0.4 mL/min.
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Injection volume: e.g., 5 µL.
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MS/MS Conditions:
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Ionization mode: Positive electrospray ionization (ESI+).
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Multiple Reaction Monitoring (MRM) transitions:
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Piperaquine: m/z 535.2 → 288.2
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Piperaquine-D6: m/z 541.2 → 294.2
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Optimize collision energy and other source parameters for maximum signal intensity.
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-
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Data Analysis:
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Integrate the peak areas for both piperaquine and Piperaquine-D6.
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Calculate the peak area ratio (piperaquine/Piperaquine-D6).
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Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
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Determine the concentration of piperaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Caption: A typical experimental workflow for piperaquine quantification.
Conclusion
Piperaquine-D6 is an indispensable tool for researchers and scientists in the field of antimalarial drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of piperaquine. This technical guide provides a comprehensive overview of its chemical properties and practical applications, serving as a valuable resource for professionals in the field.
References
- 1. Piperaquine D6 | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
